molecular formula C21H20FNO3 B1525995 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477856-04-5

1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B1525995
CAS No.: 477856-04-5
M. Wt: 353.4 g/mol
InChI Key: GAWXENGZOLOKFF-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a pyridinone derivative characterized by a 4-hydroxy-2(1H)-pyridinone core substituted with a 1-benzyl-2-hydroxyethyl group at position 1 and a 4-fluorobenzyl group at position 2. Pyridinones are known for their metal-chelating properties and diverse therapeutic applications, including antimicrobial, antiviral, and central nervous system (CNS) modulation . The fluorobenzyl substituent enhances electronic interactions with target receptors, while the hydroxyethyl group may improve aqueous solubility compared to purely hydrophobic substituents .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c22-17-8-6-16(7-9-17)13-19-20(25)10-11-23(21(19)26)18(14-24)12-15-4-2-1-3-5-15/h1-11,18,24-25H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWXENGZOLOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C21H20FNOC_{21}H_{20}FNO, indicating the presence of a fluorobenzyl group and a hydroxypyridinone moiety. The structural features contribute to its interaction with biological targets.

Pharmacological Properties

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated varying degrees of antimicrobial activity against different pathogens. Studies have shown that derivatives with similar structures exhibit effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle disruption. This is supported by studies that highlight the role of pyridinone derivatives in cancer therapy .
  • Anti-inflammatory Effects : Some derivatives of pyridinone compounds have been noted for their anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It is possible that the compound interacts with various receptors, influencing signaling pathways that regulate cell growth and immune responses.

Research Findings and Case Studies

A number of studies have evaluated the biological activity of this compound or its analogs:

StudyFocusFindings
AntimicrobialShowed effectiveness against various bacterial strains; specific IC50 values reported.
AnticancerInduced apoptosis in cancer cell lines; mechanism linked to cell cycle arrest.
Anti-inflammatoryReduced levels of inflammatory markers in vitro; potential for therapeutic application in chronic inflammation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity :
    Research indicates that compounds similar to 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibit significant antioxidant properties. This activity is crucial for developing treatments for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
  • Metal Chelation :
    The compound has been studied for its metal-chelating abilities, particularly with iron and other transition metals. Chelators are essential in treating conditions like hemochromatosis and other disorders involving metal overload. The hydroxypyridinone moiety is known for its strong binding affinity to metals, enhancing the compound's therapeutic potential in this area .
  • Neuroprotective Effects :
    Preliminary studies suggest that this compound may provide neuroprotective benefits. Its ability to modulate oxidative stress and inflammation pathways could make it a candidate for further research in neuroprotection against conditions like Alzheimer’s disease .

Materials Science Applications

  • Polymer Additives :
    Due to its unique structure, this compound can be utilized as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve performance in various applications, including packaging and automotive components.
  • Coatings :
    The compound's chemical properties allow it to function effectively in coatings that require resistance to corrosion and wear. This application is particularly relevant in industries where durability is critical, such as aerospace and automotive sectors.

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of hydroxypyridinone derivatives. The findings indicated that these compounds could reduce neuronal death caused by oxidative stress, highlighting their potential use in treating neurodegenerative diseases .

Case Study 2: Metal Chelation Efficacy

Research conducted on the chelation properties of pyridinone derivatives demonstrated their effectiveness in binding iron ions, significantly reducing oxidative damage in cellular models. This study supports the potential application of this compound as a therapeutic agent for conditions associated with metal overload .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 1 and 3) Molecular Formula Molecular Weight Notable Features/Activities Reference
1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 1-Butyl, 3-(4-fluorobenzyl) C₁₆H₁₈FNO₂ 275.33 Increased lipophilicity; metal chelation potential
3-(4-Chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone 1-Propyl, 3-(4-chlorobenzyl) C₁₅H₁₆ClNO₂ 277.75 Chlorine substituent enhances halogen bonding; antimicrobial activity inferred
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone 1-(4-Pyridinylmethyl), 3-(2,4-dichlorobenzyl) C₁₈H₁₃Cl₂N₂O₂ 366.22 High basicity; dichlorobenzyl enhances receptor affinity
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone 1-(3-Morpholinopropyl), 3-(4-fluorobenzyl) C₂₀H₂₃FN₂O₃ 366.41 Morpholine improves solubility; potential kinase inhibition

Research Findings and Pharmacological Insights

Metal Chelation and Antimicrobial Activity

Pyridinones are known for their ability to chelate metal ions, a property exploited in antimicrobial and antiviral therapies.

Central Nervous System (CNS) Modulation

Structurally related compounds, such as YL-0919 (), combine serotonin reuptake inhibition with 5-HT1A receptor agonism, demonstrating antidepressant and anxiolytic effects.

Anti-Parasitic and Enzyme Inhibition

Thiohydantoin derivatives with fluorobenzyl groups () show nanomolar activity against Trypanosoma brucei, highlighting the therapeutic relevance of fluorinated aromatic systems. Similarly, morpholine-containing pyridinones () may target kinases or enzymes involved in parasitic or cancer pathways .

Preparation Methods

Pyridinone Core Formation

  • Starting materials such as substituted 3-formylchromones or 2-aminopyridines are reacted with β-ketoesters or β-diketones.
  • Typical reaction conditions involve refluxing in acetonitrile or similar solvents for 2 hours.
  • Catalysts or bases may be used to promote intramolecular cyclization forming the 2(1H)-pyridinone ring.
  • Example: Reaction of 3-formylchromone with benzylamine and ethyl 4,4,4-trifluoro-3-oxobutanoate under reflux yielded related pyridinone derivatives with yields up to 63%.

Hydroxyethyl Group Incorporation

  • The hydroxyethyl substituent is introduced via nucleophilic substitution or reductive amination on an appropriate precursor bearing a leaving group.
  • The reaction conditions are mild to preserve the integrity of the pyridinone ring.
  • Hydroxyl functionalities are often confirmed by IR spectroscopy (broad OH stretch ~3400 cm^-1) and NMR signals corresponding to hydroxyethyl protons.

Optimization and Yield Considerations

  • Solvent choice critically affects yields; acetonitrile and DMF are preferred for their polarity and ability to dissolve reactants.
  • Reaction times vary from 2 to 12 hours depending on step and temperature.
  • Base selection (e.g., K2CO3) is crucial for effective alkylation without side reactions.
  • Yields reported in related pyridinone syntheses range from moderate (28%) to good (63%) depending on substrate and conditions.

Characterization of Intermediates and Final Product

  • IR Spectroscopy: Presence of hydroxyl groups (3400-3415 cm^-1), carbonyl groups (C=O stretch ~1720-1730 cm^-1).
  • NMR Spectroscopy:
    • ^1H NMR shows signals for benzyl methylene protons (N-CH2), aromatic protons, and hydroxyethyl protons.
    • ^13C NMR confirms carbonyl carbons and aromatic carbons.
    • ^19F NMR confirms fluorine substitution in the 4-fluorobenzyl group.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and composition.

Summary Table of Preparation Conditions and Yields

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
Pyridinone ring formation 3-formylchromone + benzylamine + β-ketoester Acetonitrile Reflux (~80°C) 2 hours 28-63 One-pot multicomponent reaction
Benzylation (including 4-F) Pyridinone intermediate + benzyl/4-fluorobenzyl chloride + K2CO3 DMF Room temperature 12 hours Not specified Alkylation for benzyl substitution
Hydroxyethyl group introduction Nucleophilic substitution/reductive amination Polar solvent Mild (room temp) Variable Not specified Preserves pyridinone ring integrity

Research Findings and Notes

  • The multicomponent one-pot synthesis allows efficient construction of complex pyridinone derivatives with diverse substituents, including fluorinated benzyl groups.
  • Electron-withdrawing groups like fluorine on benzyl moieties are well tolerated under the reaction conditions.
  • The reaction mechanism involves Schiff base formation, Michael addition, ring opening, and intramolecular cyclization in a single process, enhancing synthetic efficiency.
  • Alkylation with benzyl halides in DMF with K2CO3 is a reliable method for introducing benzyl substituents, including fluorinated variants, under mild conditions.
  • Spectroscopic characterization confirms the successful incorporation of all functional groups and the integrity of the pyridinone core.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this pyridinone derivative, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of benzyl and fluorobenzyl precursors with a pyridinone core. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to activate coupling steps .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or Brønsted acids (e.g., p-TsOH) improve regioselectivity .
    • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., time, stoichiometry) and analyze yield via HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Spectroscopic Methods :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyl vs. fluorobenzyl groups). 19^{19}F NMR verifies fluorobenzyl incorporation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) .
    • Chromatographic Methods :
  • HPLC : Use a C18 column with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antifungal Assays : Follow CLSI guidelines using Candida albicans strains, with fluconazole as a positive control. Measure MIC values via broth microdilution .
  • Kinase Inhibition : Screen against kinases (e.g., SMAD3) using fluorescence polarization assays. IC50_{50} values below 10 µM indicate promising activity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl substitution) affect physicochemical properties and bioactivity?

  • Physicochemical Impact :

  • Lipophilicity : Fluorobenzyl groups increase logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic Stability : In vitro liver microsome assays show fluorinated derivatives resist CYP450-mediated oxidation .
    • Bioactivity : Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in target assays. A 4-fluorobenzyl group may improve target binding via halogen bonding .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Standardization :

  • Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions.
  • Include internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
    • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can stability studies under varying pH and temperature profiles inform degradation pathways?

  • Experimental Design :

  • Forced Degradation : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • HPLC-MS Monitoring : Identify degradation products (e.g., dehydroxylated pyridinone) using the mobile phase from .
    • Outcome : Stability at pH 6–8 suggests suitability for oral formulations .

Q. What computational methods predict binding affinity to target enzymes?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase active sites. Fluorobenzyl groups may occupy hydrophobic pockets, as seen in analogous compounds .
  • Molecular Dynamics (MD) : Simulate binding over 100 ns to assess conformational stability. MM-PBSA calculations estimate free energy of binding (±1 kcal/mol accuracy) .

Q. How can solubility and bioavailability be optimized via salt formation or prodrug design?

  • Salt Formation : Screen hydrochloride or sodium salts via slurry experiments in ethanol/water. Hydrochloride salts often improve aqueous solubility by 10–100× .
  • Prodrugs : Synthesize ester derivatives (e.g., acetylated hydroxyethyl group) to enhance intestinal absorption. Hydrolyze in vitro using esterase-rich plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

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